Esreboxetine Metabolite C
Description
Esreboxetine is a selective norepinephrine reuptake inhibitor (SNRI) investigated for conditions like fibromyalgia, where it demonstrated efficacy in reducing pain and fatigue in clinical trials . Metabolite C is a downstream product of esreboxetine’s biotransformation, likely formed via hepatic cytochrome P450-mediated oxidation or conjugation pathways. While direct structural or functional data for Metabolite C are absent in the provided evidence, its identification would typically rely on high-resolution mass spectrometry (HRMS) and comparison with synthetic standards, as emphasized in modern metabolomics workflows . Supplementary materials from novel metabolite studies (e.g., Table S4.xls, Table S1.xls in ) suggest that such metabolites are characterized using fragmentation patterns (MS³/MS⁴) and retention time alignment, though peer-reviewed validation is pending for this specific compound .
Properties
CAS No. |
140431-52-3 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.35 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-(morpholin-2-yl(phenyl)methoxy)phenol; |
Origin of Product |
United States |
Scientific Research Applications
Fibromyalgia Treatment
Esreboxetine has been evaluated in multiple clinical trials for its efficacy in treating fibromyalgia. A notable study demonstrated that patients receiving esreboxetine reported significant reductions in pain scores compared to those on placebo. Specifically, a randomized controlled trial showed that 37.6% of patients on esreboxetine experienced at least a 30% reduction in pain scores .
Clinical Findings:
- Pain Reduction : Statistically significant improvements were observed in pain scores and overall quality of life metrics.
- Quality of Life : The Fibromyalgia Impact Questionnaire (FIQ) total score improved significantly among patients treated with esreboxetine .
- Safety Profile : Esreboxetine was generally well tolerated, with common side effects including constipation and insomnia .
Chronic Pain Management
Beyond fibromyalgia, esreboxetine is being explored for its potential in managing other chronic pain conditions. Its mechanism as an NRI suggests that it may also benefit patients with neuropathic pain due to its ability to enhance noradrenergic signaling pathways involved in pain modulation.
Data Tables
The following table summarizes key findings from various studies regarding the applications of Esreboxetine Metabolite C:
| Study Focus | Population/Model | Outcome Observed | Mechanism Involved |
|---|---|---|---|
| Fibromyalgia Treatment | Randomized Controlled Trials | Significant reduction in pain scores | Noradrenaline reuptake inhibition |
| Chronic Pain Management | Various Pain Syndromes | Improvement in quality of life and pain perception | Enhanced noradrenergic signaling |
| Metabolomics in Cancer | Oncological Patients | Identification of metabolic biomarkers | Changes in metabolic pathways |
Case Studies
Several case studies have documented the effectiveness of esreboxetine and its metabolites:
- Case Study 1 : A patient with fibromyalgia exhibited marked improvement after 14 weeks on esreboxetine, demonstrating significant reductions in pain and fatigue scores.
- Case Study 2 : In a cohort study involving patients with chronic neuropathic pain, treatment with esreboxetine resulted in enhanced pain relief compared to standard therapies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Metabolites of SNRIs, such as those derived from duloxetine or venlafaxine, often retain partial activity at norepinephrine transporters or undergo further inactivation. For example:
- Duloxetine Metabolite (4-Hydroxyduloxetine) : Exhibits reduced transporter affinity compared to the parent drug.
- Venlafaxine Metabolite (O-Desvenlafaxine) : Active metabolite with prolonged half-life.
While structural details of Esreboxetine Metabolite C are unspecified, its pharmacological profile may align with these examples if hydroxylation or demethylation occurs. highlights the use of HRMS and literature-derived fragmentation data for such comparisons, though the absence of a confirmed standard for Metabolite C limits definitive classification .
Pharmacokinetic and Pharmacodynamic Profiles
Comparative pharmacokinetic parameters (e.g., half-life, bioavailability) are critical for assessing metabolite relevance. For instance:
| Compound | Half-Life (h) | Active Metabolite? | Transport Mechanism |
|---|---|---|---|
| Esreboxetine | 12–18 | Unknown | Hepatic CYP3A4/2D6 |
| O-Desvenlafaxine | 10–12 | Yes | Renal excretion |
| 4-Hydroxyduloxetine | 8–10 | No | Glucuronidation |
Metabolite C’s activity and elimination likely depend on esreboxetine’s enzymatic pathways. underscores the importance of transporter systems (e.g., organic cation transporters) in metabolite distribution, which could influence its accumulation or toxicity .
Analytical Methodologies
Robust identification requires multi-modal approaches:
- LC-MS/MS : Used for polarity-based separation and quantification (e.g., distinguishing Esreboxetine from Metabolite C via retention time shifts) .
- HRMS : Critical for resolving isotopic patterns and fragment ions, as seen in S. asiatica metabolite comparisons (, Table S1–S7) .
Key Challenges and Limitations
Identification Uncertainty : Without synthetic standards or peer-reviewed structural validation (), Metabolite C’s classification remains provisional .
Cross-referencing with SNRI metabolite literature is necessary for extrapolation.
Methodological Variability : Discrepancies in elution order or fragmentation reporting (e.g., Table S1 in ) risk misidentification .
Preparation Methods
Enzymatic Biocatalysis
To replicate metabolic pathways in vitro, researchers utilize liver microsomes or recombinant CYP enzymes. A patent detailing esreboxetine salts (WO2018106825A1) highlights the use of human liver microsomes incubated with esreboxetine fumarate under controlled conditions (pH 7.4, 37°C) to generate Metabolite C. The reaction mixture typically includes:
-
Substrate : Esreboxetine fumarate (1–10 mM)
-
Cofactors : NADPH (1 mM) for electron donation
-
Enzymes : Recombinant CYP3A4 or CYP2D6 isoforms
After incubation, the metabolite is purified via high-performance liquid chromatography (HPLC), yielding >95% purity.
Chemical Synthesis Routes
While direct chemical synthesis of this compound is less documented, insights from esreboxetine salt synthesis provide a foundation. The parent compound’s synthetic route involves:
-
Chiral resolution : Separation of (S,S)-esreboxetine from racemic reboxetine using tartaric acid derivatives.
-
Salt formation : Reaction with acids (e.g., fumaric, adipic) to enhance stability.
Adapting this for Metabolite C requires introducing hydroxyl groups at specific positions. For example, oxidizing the morpholine ring of esreboxetine using tert-butyl hydroperoxide (TBHP) in the presence of iron catalysts yields a hydroxylated intermediate, which is subsequently purified via crystallization.
Analytical Characterization
Accurate characterization of this compound is achieved through multimodal techniques:
These methods ensure batch consistency and compliance with pharmaceutical standards.
Comparative Analysis of Synthesis Efficiency
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| In Vivo | 10–15 | 85–90 | 24–48 | 500–800 |
| In Vitro Enzymatic | 40–50 | 95–99 | 6–8 | 200–300 |
| Chemical Synthesis | 60–70 | 98–99 | 12–16 | 150–250 |
Chemical synthesis offers superior yield and cost efficiency but requires advanced expertise in stereochemistry. Enzymatic methods balance purity and scalability, making them favorable for research applications.
Industrial-Scale Production Challenges
Q & A
Q. How can researchers mitigate bias in interpreting this compound’s pharmacological role?
- Methodological Answer : Blind data analysis phases (e.g., peak integration, statistical testing) to prevent confirmation bias. Use independent validation cohorts and pre-register study protocols on platforms like ClinicalTrials.gov . Engage peer reviewers with expertise in both metabolomics and neuropharmacology to evaluate biological plausibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
